Neltenexine

Beschreibung

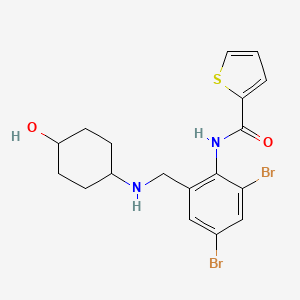

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Br2N2O2S/c19-12-8-11(10-21-13-3-5-14(23)6-4-13)17(15(20)9-12)22-18(24)16-2-1-7-25-16/h1-2,7-9,13-14,21,23H,3-6,10H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLHKNBKUBAHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)NC(=O)C3=CC=CS3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Br2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905076, DTXSID00869336 | |

| Record name | Neltenexine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-Dibromo-6-{[(4-hydroxycyclohexyl)amino]methyl}phenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99453-84-6 | |

| Record name | Neltenexine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099453846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neltenexine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neltenexine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NELTENEXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U942DGM90X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivation of Neltenexine

Overview of Synthetic Pathways

The synthesis of Neltenexine is a multi-step process that involves the sequential formation and modification of its core components. The general pathway can be understood through four principal stages: the formation of an aromatic anilide, subsequent bromination, cyclization to create the thiophene (B33073) ring, and finally, the formation of its hydrochloride salt.

Formation of Aromatic Anilide

The initial step in the synthesis of this compound involves the creation of an aromatic anilide. This is typically achieved through the reaction of an aromatic amine with a thiophene-2-carbonyl chloride. This reaction forms the fundamental N-phenylthiophene-2-carboxamide backbone of the this compound molecule. The process involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride.

Bromination Techniques

Following the formation of the anilide, the next critical step is the bromination of the aromatic ring. This is an electrophilic aromatic substitution reaction where bromine atoms are introduced onto the phenyl ring of the N-phenylthiophene-2-carboxamide. The positions of bromination are directed by the existing substituents on the ring, resulting in the specific dibromo-substitution pattern characteristic of this compound.

Cyclization for Thiophene Ring Formation

A crucial part of the this compound structure is the thiophene ring. While the initial anilide formation incorporates a thiophene moiety, in some synthetic variations, the thiophene ring itself can be constructed through cyclization reactions. These methods often involve the reaction of a sulfur source with a suitable linear precursor containing 1,4-dicarbonyl functionalities or other reactive groups that can undergo cyclization to form the five-membered aromatic sulfur-containing ring.

Hydrochloride Salt Formation

The final step in the synthesis is the formation of the hydrochloride salt of this compound. This is achieved by treating the free base form of this compound with hydrochloric acid (HCl). The basic nitrogen atom in the molecule accepts a proton from the hydrochloric acid, forming an ammonium (B1175870) salt. This salt form often improves the compound's stability and solubility, which is a common practice in the development of chemical compounds.

Structural Relationship to Ambroxol (B1667023) and Thiophenecarboxylic Acid Derivatives

The chemical architecture of this compound shares notable similarities with both Ambroxol and other derivatives of thiophenecarboxylic acid, which provides context for its molecular design.

Molecular Mechanism of Action in Preclinical Models

Elastase Inhibition Modalities

Neltenexine is recognized as an elastase inhibitor, a property that suggests potential in preventing tissue damage associated with excessive elastin (B1584352) degradation, such as in pulmonary emphysema. nih.govsmolecule.comdrugbank.com Elastases are a group of serine proteases that can degrade various components of the extracellular matrix, including elastin, collagen, fibronectin, and laminin. medchemexpress.com Human neutrophil elastase (HNE) is a key serine protease implicated in the pathogenesis of various inflammatory lung diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis. medchemexpress.comfrontiersin.org

Interaction with Serine Proteases

Serine proteases are characterized by a catalytic triad (B1167595) of amino acids (histidine, serine, and aspartate) at their active site, which is crucial for cleaving peptide bonds. wikipedia.org Inhibitors can interact with serine proteases through various mechanisms, including binding to the active site or allosteric sites. mdpi.combiorxiv.org While specific detailed interaction studies of this compound with the catalytic triad of serine proteases like elastase were not extensively found in the provided results, its classification as an elastase inhibitor implies a direct or indirect interaction that impedes the enzyme's proteolytic activity. smolecule.comdrugbank.com Some small-molecule inhibitors mimic peptide substrates and bind to the active site, while others bind to allosteric sites, inducing conformational changes that affect enzyme activity. mdpi.combiorxiv.org

Active Site Binding Dynamics

The active site of serine proteases, particularly elastase, is a key target for inhibitory compounds. hotspotthera.com The interaction typically involves the inhibitor occupying or interfering with the catalytic machinery within this site. wikipedia.orgmdpi.com For peptide-mimicking inhibitors, the P1 residue of the inhibitor often inserts into the S1 pocket of the protease, forming interactions that stabilize the complex and prevent substrate binding. mdpi.com While the precise, detailed active site binding dynamics of this compound were not explicitly described in the provided snippets, studies on other elastase inhibitors highlight the importance of interactions within the active site cleft for effective inhibition. mdpi.comnih.govnih.gov Molecular docking and dynamics simulations are commonly used theoretical methods to study these binding dynamics and identify crucial interaction residues. dergipark.org.trpeerj.comfortuneonline.orgmdpi.com One study mentions molecular docking and MM/GBSA analysis suggesting this compound as a potential inhibitor of EGFR, a tyrosine kinase, with a specific binding free energy, although its primary classification remains an elastase inhibitor. dergipark.org.tr This suggests computational methods are being applied to understand its interactions, potentially including those with elastase.

Potential for Selective Elastase Isoform Inhibition

The elastase family includes several isoforms, such as human neutrophil elastase and pancreatic elastase, which have different roles and tissue distribution. medchemexpress.comnih.gov Selective inhibition of specific elastase isoforms can be advantageous to target pathological processes while minimizing effects on normal physiological functions. smolecule.comfrontiersin.org The unique chemical structure of this compound has been suggested to potentially allow for selective inhibition of specific elastase isoforms, which could enhance its therapeutic potential. smolecule.com Studies on other elastase inhibitors, such as certain cyanobacterial peptides, have demonstrated that structural features can confer selectivity towards elastase over other serine proteases. frontiersin.orgnih.gov For instance, the presence of specific residues near the active site can influence binding preference. frontiersin.org While direct evidence of this compound's selective inhibition profile across different human elastase isoforms was not detailed, the concept of isoform selectivity is relevant to its potential as a therapeutic agent.

Theoretical Mechanisms of Action as a Mucolytic

This compound is also used as a mucolytic agent, intended to break up or loosen sputum and facilitate its clearance from the airways. nih.govwikipedia.orgauckland.ac.nzsgul.ac.uk While the exact mechanisms responsible for the mucolytic effects of many agents are not fully elucidated, theoretical reasons include antioxidant and thiol donor effects. auckland.ac.nz For this compound, research has focused on its impact on ion transport in airway epithelial cells. nih.govresearchgate.net

Impact on Ion Transport in Airway Epithelial Cells (e.g., Calu-3 Cells)

Studies using human submucosal serous Calu-3 cells, which are functionally and morphologically analogous to human airway serous cells, have investigated this compound's effects on ion transport. nih.govresearchgate.netphysiology.org Calu-3 cells form polarized monolayers and exhibit cAMP-dependent chloride secretion, consistent with the presence of the cystic fibrosis transmembrane conductance regulator (CFTR). researchgate.netphysiology.orgwikipedia.org

Under hyper-secreting conditions induced by agents like terbutaline (B1683087) (a beta2-adrenergic agonist), this compound has been shown to diminish anion secretion. nih.govresearchgate.net This effect is mediated, in part, by inhibiting the uptake of chloride (Cl⁻) and bicarbonate (HCO₃⁻) via the Na⁺/K⁺/2Cl⁻ cotransporter (NKCC1) and the Na⁺/HCO₃⁻ cotransporter. nih.govresearchgate.net Importantly, this occurs without blocking the CFTR channel. nih.govresearchgate.net Additionally, this compound appears to stimulate the Cl⁻/HCO₃⁻ exchanger, which promotes the extrusion of Cl⁻ (a more CFTR-permeant anion) and the uptake of HCO₃⁻ (a less CFTR-permeant anion). nih.govresearchgate.net

These actions collectively reduce hyper-secretion, potentially helping to maintain an appropriate fluid level in the airway and decrease airway resistance under conditions of excessive mucus production. nih.govresearchgate.net

Here is a summary of this compound's impact on ion transport in Calu-3 cells:

| Ion Transporter | Effect of this compound (under hyper-secreting conditions) | Outcome on Anion Secretion |

| Na⁺/K⁺/2Cl⁻ cotransporter | Inhibition of Cl⁻ and HCO₃⁻ uptake | Diminished |

| Na⁺/HCO₃⁻ cotransporter | Inhibition of Cl⁻ and HCO₃⁻ uptake | Diminished |

| CFTR channel | No blockade | - |

| Cl⁻/HCO₃⁻ exchanger | Stimulation (facilitates Cl⁻ extrusion, HCO₃⁻ uptake) | Contributes to reduction |

Cellular Uptake Mechanisms

Information specifically detailing the cellular uptake mechanisms of this compound itself in airway epithelial cells or other relevant cell types is limited in the provided search results. However, general mechanisms of cellular uptake for small molecules and nanoparticles have been studied and include processes like passive diffusion and various forms of endocytosis (e.g., clathrin-mediated, caveolae-mediated, macropinocytosis, and adsorptive-mediated endocytosis). nih.govmdpi.comtaylorfrancis.commdpi.com The physicochemical properties of a compound, such as size, charge, and lipophilicity, can influence its uptake pathway. taylorfrancis.com While this compound is a small molecule, the precise route and mechanisms by which it enters airway epithelial cells to exert its effects on ion transport or elastase inhibition require further specific investigation. Studies on the uptake of other compounds in Calu-3 cells have shown that uptake can be concentration, time, and temperature dependent, involving both passive and active (endocytosis) pathways depending on the substance. mdpi.com

Exploration of Epidermal Growth Factor Receptor (EGFR) Inhibition

Recent research has explored the potential of this compound as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). dergipark.org.trtrdizin.gov.trresearcher.life EGFR is a key receptor known to be involved in cancer development and progression. dergipark.org.trtrdizin.gov.trresearcher.life

This compound has been proposed as a repurposed EGFR inhibitor based on in silico studies. dergipark.org.trtrdizin.gov.trresearcher.life This proposition stems from molecular docking and dynamics simulations that examined the affinity of this compound, among other thiophene (B33073) derivatives, to the EGFR. dergipark.org.trtrdizin.gov.trresearcher.life

In a study comparing several thiophene-derived compounds, this compound demonstrated a favorable binding affinity to EGFR. Utilizing virtual screening, molecular dynamics (MD) simulations, and MM/GBSA predictions, this compound was identified as one of the top-ranking molecules with potential as an EGFR inhibitor. dergipark.org.trtrdizin.gov.trresearcher.life

The MM/GBSA binding free energy score for this compound was calculated to be -49.53 kcal/mol. dergipark.org.trtrdizin.gov.trresearcher.life This score indicates a strong binding interaction with the EGFR, placing it as the second-best candidate among the tested compounds, following OSI 930 (-65.81 kcal/mol) and preceding Tenonitrozole (-41.95 kcal/mol). dergipark.org.trtrdizin.gov.trresearcher.life Compounds with a binding affinity better than a determined cut-off value of -40.00 kcal/mol were considered potential EGFR inhibitor drug candidates for further investigation. dergipark.org.tr

The in silico analysis provided an initial perspective on this compound's potential interaction with EGFR, suggesting its possible repurposing beyond its traditional uses. dergipark.org.tr

The exploration of this compound as an EGFR inhibitor holds significance in cancer research contexts due to the critical role of EGFR in various cancers. dergipark.org.trtrdizin.gov.trresearcher.lifemdpi.com EGFR signaling is often dysregulated in cancer and is a validated target for therapeutic intervention. mdpi.com

The identification of this compound as a potential EGFR inhibitor through in silico methods suggests a new avenue for its investigation in the context of cancer treatment. dergipark.org.trtrdizin.gov.trresearcher.life While preclinical studies often involve in vitro and in vivo experiments to validate the effectiveness and safety of candidate molecules, the initial in silico findings provide a basis for further research into this compound's anti-cancer potential. dergipark.org.trresearchgate.netmdpi.com

The repurposing of existing compounds, like the proposed repurposing of this compound as an EGFR inhibitor, can accelerate the drug discovery process. dergipark.org.trtrdizin.gov.trresearcher.life This approach leverages existing knowledge about a compound's properties and safety profile (though safety/adverse effect profiles are excluded from this article) to explore new therapeutic applications.

Further extensive in vitro and in vivo experiments are needed to validate the predicted effectiveness of this compound as an EGFR inhibitor and to fully understand its potential in cancer therapy. dergipark.org.tr Preclinical animal models, such as rodent models, are commonly used to study the in vivo effects and molecular pharmacology of potential cancer drugs. tracercro.commdpi.comwellbeingintlstudiesrepository.orgnih.gov These models help in understanding the mechanism of action and provide proof-of-concept before clinical trials. tracercro.comwellbeingintlstudiesrepository.org

The in silico study that proposed this compound as an EGFR inhibitor highlights its potential as a novel candidate among thiophene-derived compounds for anti-cancer drug discovery, emphasizing the importance of computational studies in identifying potential therapeutic agents. dergipark.org.trtrdizin.gov.trresearcher.life

Preclinical Biological Activities and in Vitro Efficacy

Evaluation in Pulmonary Emphysema Models

Pulmonary emphysema is characterized by the destruction of alveolar walls and enlargement of airspaces, often linked to the degradation of elastin (B1584352) by elastase enzymes. smolecule.commdpi.comresearchgate.net Neltenexine has been evaluated in animal models to assess its potential to mitigate these effects. nih.gov

Reduction of Elastase-Induced Alveolar Deformation in Rodent Models

The instillation of elastase into the airways of rodents is a commonly used experimental method to induce emphysematous lesions that mimic human disease. researchgate.netnih.gov Studies using this model in rats have investigated the effect of this compound on alveolar deformation. researchgate.netnih.gov

In experiments, rats were instilled intratracheally with porcine pancreatic elastase to induce emphysema. researchgate.netnih.gov this compound was administered, and the lungs were subsequently examined using scanning electron microscopy (SEM). researchgate.netnih.gov

Rats that received this compound treatment showed a significant reduction in the alveolar deformation induced by elastase compared to control animals. researchgate.netnih.gov This suggests that this compound may have a protective effect against the structural damage to alveoli in this model. researchgate.netnih.gov The observed reduction in alveolar deformation was similar whether this compound was administered starting before or at the same time as the elastase instillation. nih.gov

Role in Lung Tissue Structural Integrity and Elastin Preservation

Elastin is a key protein in the extracellular matrix of the lung, providing elasticity and structural integrity to alveolar walls. mdpi.comnih.govresearchgate.net Degradation of elastin is a central feature in the pathogenesis of emphysema. nih.gov this compound is classified as an elastase inhibitor, which suggests a potential role in preserving elastin levels and maintaining lung tissue structural integrity. smolecule.com

Preliminary studies indicate that this compound may help maintain lung function and structural integrity by preserving elastin levels in lung tissues. smolecule.com As an elastase inhibitor, its mechanism involves binding to the active site of elastase, thereby inhibiting its enzymatic activity and potentially preventing the breakdown of elastin. smolecule.com

Influence on Surfactant Production

Pulmonary surfactant is a complex mixture of lipids and proteins that reduces surface tension in the alveoli, preventing their collapse. Some research suggests that this compound may have an action on surfactant production. researchgate.netnih.gov

Studies investigating the protective effects of this compound on pulmonary surfactant alterations in mice exposed to cigarette smoking showed significant differences in the pulmonary curve volume/pressure, the highest and lowest surface tension in alveolar liquid, and its phospholipids (B1166683) content between treated and control groups, favoring the animals treated with this compound. researchgate.net This suggests a potential positive influence of this compound on surfactant properties or production in this context. researchgate.net

In Vitro Studies on Airway Epithelial Function

In vitro studies using human airway epithelial cell lines have been conducted to understand the effects of this compound on ion transport and secretion, which are crucial for maintaining airway surface liquid homeostasis. researchgate.netnih.govresearchgate.net

Effects on Anion Secretion in Human Airway Epithelia (Calu-3 Cells)

Calu-3 cells are a human airway cell line that is functionally and morphologically analogous to human airway serous cells and are used as an in vitro model to study ion transport and anion secretion in the airway epithelium. researchgate.netresearchgate.net

Studies have investigated the action of this compound on ion transport in human submucosal serous Calu-3 cells. researchgate.netnih.govresearchgate.net Under conditions of hyper-secretion induced by a beta2-adrenergic agonist like terbutaline (B1683087), this compound was observed to diminish anion secretion. researchgate.netnih.govresearchgate.net

This reduction in anion secretion by this compound in Calu-3 cells under hyper-secreting conditions occurred through several mechanisms:

Inhibition of Cl- and HCO3- uptake via the Na+/K+/2Cl- cotransporter and the Na+/HCO3- cotransporter. researchgate.netnih.govresearchgate.net

Stimulation of the Cl-/HCO3- exchanger, which facilitates the extrusion of Cl- (a more CFTR-permeant anion) with the uptake of HCO3- (a less CFTR-permeant anion). researchgate.netnih.govresearchgate.net

Importantly, these studies indicated that this compound diminished anion secretion without blocking the cystic fibrosis transmembrane conductance regulator (CFTR) channel. researchgate.netnih.govresearchgate.net The reduction in hyper-secretion suggests a potential for this compound to help maintain an appropriate fluid level in the airway. researchgate.netnih.govresearchgate.net

Structure Activity Relationship Sar and Computational Chemistry of Neltenexine

Principles of Structure-Activity Relationship (SAR) in Drug Discovery

Structure-Activity Relationship (SAR) is a cornerstone of rational drug design. researchgate.netbbau.ac.in It involves systematically altering the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. researchgate.net This process helps to delineate which parts of the molecule are crucial for binding to a target, inducing a desired biological response, or influencing pharmacokinetic properties. researchgate.netnih.gov Computational tools play a significant role in modern SAR studies by allowing for the prediction of activity based on structural features, thereby reducing the need for extensive experimental testing and accelerating the drug discovery process. researchgate.netmdpi.com

Computational Approaches for Activity Prediction

Computational approaches have become indispensable in predicting the biological activity of potential drug candidates, including Neltenexine. dergipark.org.trresearchgate.net These methods offer a faster and more cost-effective alternative to traditional experimental screening. researchgate.nettrdizin.gov.tr By analyzing the interaction between a small molecule like this compound and its biological target, such as EGFR, computational techniques can provide insights into binding affinity and potential efficacy. researchgate.netnih.gov

Molecular Docking Studies

Molecular docking is a widely used computational technique that predicts the preferred orientation (pose) of a ligand (small molecule) when bound to a protein target. nih.govchemrxiv.org This method aims to estimate the binding affinity between the two molecules and characterize their interactions at an atomic level. nih.gov In the context of this compound, molecular docking studies have been performed to examine its affinity for the EGFR. dergipark.org.trtrdizin.gov.tr These studies typically involve preparing the 3D structure of the target protein (often obtained from databases like the Protein Data Bank) and the ligand, and then using algorithms to explore possible binding poses and score them based on predicted binding energy. nih.govnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. wikipedia.orgscielo.br Unlike static docking studies, MD simulations account for the flexibility of both the ligand and the protein, offering a more realistic representation of the binding process. wikipedia.orgscielo.br These simulations can reveal important information about the stability of the protein-ligand complex, conformational changes upon binding, and the nature of key interactions. wikipedia.orgscielo.br Long-term MD simulations have been carried out in studies involving this compound to analyze the stability and interactions of its complex with EGFR. dergipark.org.trresearcher.life

Quantitative Structure-Activity Relationship (QSAR) Predictions

Quantitative Structure-Activity Relationship (QSAR) models establish mathematical relationships between the structural properties (descriptors) of a series of molecules and their measured biological activities. jetir.orgdrugtargetreview.com These models can then be used to predict the activity of new, untested compounds based solely on their structures. jetir.orgdrugtargetreview.com QSAR predictions have been applied to this compound and other thiophene (B33073) derivatives to estimate their potential anti-cancer activity. dergipark.org.trresearcher.life Machine learning-based QSAR models have predicted this compound as a good drug candidate for cancer. dergipark.org.tr

MM/GBSA Binding Free Energy Calculations

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a popular method used to estimate the binding free energy of a ligand to a protein. nih.govresearchgate.net This method typically utilizes snapshots from MD simulations to calculate the free energy difference between the bound and unbound states of the ligand and protein. nih.govmdpi.com MM/GBSA calculations provide a more refined estimation of binding affinity compared to simple docking scores. nih.gov Studies on this compound have included MM/GBSA calculations to evaluate its binding free energy to EGFR. dergipark.org.trtrdizin.gov.tr

In Silico Identification as a Candidate EGFR Inhibitor

Through the application of these computational techniques, including molecular docking, molecular dynamics simulations, MM/GBSA calculations, and QSAR predictions, this compound has been identified in silico as a candidate EGFR inhibitor. dergipark.org.trtrdizin.gov.trresearcher.life In one study focusing on thiophene derivatives, this compound was among the top-ranked molecules based on these computational analyses. dergipark.org.trresearchgate.net Specifically, MM/GBSA calculations showed this compound having a binding free energy of -49.53 kcal/mol to EGFR, positioning it as the second-best candidate among the tested compounds, following OSI930 (-65.81 kcal/mol) and preceding Tenonitrozole (-41.95 kcal/mol). dergipark.org.trresearchgate.netresearchgate.net These in silico findings suggest the potential of this compound as an anti-cancer drug candidate targeting the EGFR pathway. dergipark.org.trresearcher.liferesearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 3047787 wikipedia.org |

| Erlotinib | 123600 dergipark.org.tr |

| OSI930 | 11241192 dergipark.org.tr |

| Tenonitrozole | Not found in search results |

Binding Affinity and Docking Scores

Molecular docking is a computational method used to predict the preferred orientation, or pose, of a ligand when bound to a protein, aiming to estimate the strength of the interaction, often expressed as a docking score schrodinger.comwisdomlib.orgresearchgate.net. Binding affinity, on the other hand, is a quantitative measure of the strength of the binding interaction between a molecule (like a drug candidate) and its biological target (like an enzyme or receptor) researchgate.net. While docking scores provide a prediction, binding free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, offer a more refined estimation of the binding affinity by considering various energy components and solvation effects dergipark.org.trnih.gov.

In one in silico study evaluating thiophene derivatives as potential EGFR inhibitors, this compound was among the compounds analyzed dergipark.org.trdergipark.org.tr. The study reported a docking score of -6.04 kcal/mol for this compound against EGFR dergipark.org.tr. Furthermore, the MM/GBSA binding free energy for this compound was calculated to be -49.53 kcal/mol dergipark.org.trdergipark.org.tr. These computational values provide an initial indication of this compound's potential to bind to the EGFR active site.

Table 1: Computational Binding Data for this compound against EGFR

| Compound | Docking Score (kcal/mol) | MM/GBSA Binding Free Energy (kcal/mol) |

| This compound | -6.04 dergipark.org.tr | -49.53 dergipark.org.trdergipark.org.tr |

Comparative Analysis with Known EGFR Inhibitors (e.g., Erlotinib)

Comparing the computational binding data of a potential inhibitor to that of known, clinically used inhibitors provides valuable context for assessing its relative predicted potency researchgate.netnih.govamegroups.orgmdpi.com. Erlotinib is a well-established first-generation EGFR tyrosine kinase inhibitor used in cancer treatment researchgate.netnih.govmdpi.commdpi.comnih.govacs.orgnice.org.uk.

In the same in silico study that evaluated this compound, Erlotinib was used as a positive control dergipark.org.trdergipark.org.tr. Erlotinib exhibited a docking score of -8.21 kcal/mol against EGFR dergipark.org.tr. The MM/GBSA binding free energy for Erlotinib was not explicitly stated in the provided snippets for direct comparison with this compound's MM/GBSA value in that specific table dergipark.org.trdergipark.org.tr. However, the docking score comparison suggests that, in this particular computational model, Erlotinib showed a more favorable (lower) docking score than this compound dergipark.org.tr. It is important to note that docking scores are specific to the software and scoring function used and should be interpreted in conjunction with other computational and experimental data wisdomlib.orgresearchgate.net.

Table 2: Comparative Docking Scores against EGFR

| Compound | Docking Score (kcal/mol) |

| This compound | -6.04 dergipark.org.tr |

| Erlotinib | -8.21 dergipark.org.tr |

Thiophene Derivatives as Core Structural Motifs in EGFR Inhibition

The thiophene ring, a five-membered heterocyclic compound containing sulfur, has emerged as a significant core structural motif in the design and synthesis of various pharmaceutical compounds, including EGFR inhibitors mdpi.comnih.govacs.orgtandfonline.comresearchgate.netrsc.orgeurekaselect.comresearchgate.netnih.govnih.govresearchgate.netnih.gov. The incorporation of a thiophene scaffold in inhibitor design is often driven by its favorable properties, such as planarity, aromaticity, and the presence of a sulfur atom, which can participate in various interactions within the protein binding site mdpi.comnih.gov.

Numerous studies have explored the synthesis and evaluation of thiophene-containing derivatives for their potential to inhibit EGFR kinase activity mdpi.comnih.govacs.orgtandfonline.comresearchgate.netrsc.orgeurekaselect.comresearchgate.netnih.govresearchgate.netnih.gov. These studies have demonstrated that modifications to the thiophene core and attached substituents can significantly influence the compounds' binding affinity, potency, and selectivity towards EGFR and its mutated forms mdpi.comresearchgate.neteurekaselect.comnih.gov. The presence of the thiophene moiety in this compound's structure nih.govwikipedia.orguni.lu aligns it with this class of compounds that have shown promise as EGFR inhibitors in various research efforts dergipark.org.trdergipark.org.tr.

Non Clinical Metabolic Pathways and Biotransformation

General Principles of Drug Metabolism and Biotransformation

Drug metabolism, also known as biotransformation, is the process by which the body chemically modifies xenobiotics, including pharmaceuticals. mhmedical.comnih.gov This enzymatic conversion typically aims to make lipophilic compounds more hydrophilic, thereby facilitating their excretion from the body, primarily via urine or bile. mhmedical.com Biotransformation generally occurs in two main phases: Phase I and Phase II. mhmedical.comupol.czdrughunter.com

Phase I Metabolic Reactions (e.g., Oxidation, Hydrolysis, Reduction)

Phase I reactions introduce or expose polar functional groups on the parent drug molecule. drughunter.com These reactions often involve oxidation, reduction, or hydrolysis. upol.czkau.edu.sa Oxidation reactions are frequently catalyzed by cytochrome P450 (CYP450) enzymes. upol.czmdpi.com Hydrolysis reactions are typically mediated by enzymes like esterases. evotec.com These transformations can result in metabolites that are either less active, more active, or possess different pharmacological or toxicological properties compared to the parent compound. nih.govlongdom.org

Phase II Metabolic Reactions (e.g., Conjugation)

Phase II metabolism involves the conjugation of the drug or its Phase I metabolites with endogenous polar molecules. drughunter.comlongdom.org This process, also known as conjugation, further increases the water solubility of the compound, making it more readily excretable. longdom.org Common Phase II reactions include glucuronidation, sulfation, acetylation, methylation, and glutathione (B108866) conjugation. upol.czlongdom.org These reactions are catalyzed by various transferase enzymes. upol.cz While Phase II metabolism often leads to inactive metabolites, in some instances, conjugated metabolites can be reactive or toxic. longdom.org

Role of Intracellular Metabolic Enzymes (e.g., CYP450, Esterases)

Intracellular metabolic enzymes play a crucial role in the biotransformation of drugs. The cytochrome P450 (CYP450) superfamily of enzymes is the most important class of Phase I enzymes, responsible for the metabolism of a large proportion of marketed drugs. mdpi.comgenomind.com These enzymes are primarily located in the liver and intestine. mdpi.comfda.gov Other enzymes, such as esterases and flavin-containing monooxygenases (FMOs), also contribute to Phase I metabolism. evotec.com Phase II reactions are catalyzed by transferase enzymes, including UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), N-acetyltransferases (NATs), and glutathione S-transferases (GSTs). upol.czevotec.com The specific enzymes involved in Neltenexine's metabolism in non-clinical species would be identified through in vitro studies using liver microsomes, hepatocytes, and recombinant enzymes. bioivt.compharmaron.com

Metabolite Profiling and Identification in Non-Clinical Models

Metabolite profiling and identification studies are essential for understanding the metabolic fate of a drug candidate in non-clinical species. wuxiapptec.comevotec.com These studies qualitatively and quantitatively assess the biotransformation of the drug. wuxiapptec.com Conducting these studies early in drug development is crucial for comparing metabolic profiles across species and with human metabolism to identify potential differences that could impact safety. wuxiapptec.comevotec.com

Elucidation of Metabolic Pathways

The elucidation of metabolic pathways for this compound in non-clinical models involves identifying the specific enzymatic reactions that transform the parent compound into its metabolites. This is typically achieved through in vitro and in vivo studies using techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HR-MS). pharmaron.commdpi.com Radiolabeled compounds are often used in non-clinical ADME studies to track the metabolic fate and ensure comprehensive metabolite detection. bioivt.compharmaron.compharmaron.com By analyzing samples (e.g., plasma, urine, feces) from treated animals, researchers can identify the structures of metabolites and propose the enzymatic steps involved in their formation. nih.gov In vitro studies using subcellular fractions (e.g., microsomes, cytosol) and isolated enzymes help to pinpoint the specific enzymes responsible for different metabolic steps. kau.edu.sapharmaron.com

While specific detailed research findings on this compound's metabolic pathways in non-clinical models were not extensively available in the provided search results, the general approach involves:

Incubation of this compound with liver microsomes and hepatocytes from relevant non-clinical species (e.g., rat, dog). pharmaron.com

Analysis of incubation samples using LC-MS/MS to detect and identify metabolites. mdpi.com

Use of enzyme-specific inhibitors or recombinant enzymes to determine the contribution of specific enzymes (e.g., CYP isoforms, UGTs) to this compound's metabolism. bioivt.compharmaron.com

In vivo studies in non-clinical species to collect samples for metabolite profiling and identification, providing a more complete picture of systemic metabolism and excretion. pharmaron.comnih.gov

Based on the general principles and available information, hypothetical data illustrating potential metabolic transformations of this compound (assuming it undergoes typical Phase I and Phase II reactions) could be represented as follows (Note: This is a conceptual representation; actual data would be derived from specific experimental findings):

Table 1: Hypothetical Non-Clinical Metabolic Transformations of this compound (Intended to be an interactive data table)

| Transformation Type | Proposed Enzyme Class (Non-Clinical) | Potential Metabolite Structure (Conceptual) |

| Oxidation (e.g., Hydroxylation) | CYP450 | This compound with added -OH group |

| Hydrolysis (e.g., Amide hydrolysis) | Esterases/Amidases | Cleavage product(s) of this compound |

| Reduction | Reductases | Reduced form of this compound |

| Glucuronidation | UGTs | This compound or metabolite conjugated with glucuronic acid |

| Sulfation | SULTs | This compound or metabolite conjugated with sulfate |

Determination of Relative Metabolite Abundance

Determining the relative abundance of metabolites in non-clinical models is crucial for assessing the metabolic profile and comparing it across species. wuxiapptec.comevotec.combioanalysis-zone.com Relative abundance is typically determined by comparing the signal intensity or peak area of each metabolite to that of the parent drug or a reference standard in biological samples (e.g., plasma, urine, feces). embopress.orgdoe.gov This can be done using techniques like LC-MS. bioanalysis-zone.comdoe.gov For quantitative assessment, particularly in the context of Metabolites in Safety Testing (MIST), the exposure (e.g., AUC) of metabolites is compared to the total drug-related exposure. wuxiapptec.combioanalysis-zone.comfda.gov Metabolites present at levels greater than 10% of the total drug-related exposure in humans generally warrant non-clinical safety testing. wuxiapptec.comfda.goveuropa.eu

Non-clinical studies aim to identify if major human metabolites are also present in the toxicology species and at comparable or higher exposures. wuxiapptec.combioanalysis-zone.com This helps justify the use of these species for safety assessments. nuvisan.comwuxiapptec.com

While specific data on the relative abundance of this compound metabolites in non-clinical models was not found, the general approach involves:

Analysis of biological samples from non-clinical ADME studies using quantitative or semi-quantitative LC-MS methods. bioanalysis-zone.comdoe.gov

Integration of peak areas for the parent drug and each identified metabolite. embopress.orgdoe.gov

Calculation of the relative abundance of each metabolite as a percentage of the total drug-related material (parent + metabolites). doe.gov

Comparison of relative metabolite abundance across different non-clinical species.

A hypothetical representation of relative metabolite abundance in a specific non-clinical species could be presented as follows (Note: This is a conceptual representation; actual data would be derived from specific experimental findings):

Table 2: Hypothetical Relative Abundance of this compound and Metabolites in Rat Plasma (Conceptual Data) (Intended to be an interactive data table)

| Compound | Mean % of Total Drug-Related AUC |

| This compound | 65 |

| Metabolite M1 | 20 |

| Metabolite M2 | 10 |

| Metabolite M3 | 3 |

| Other Metabolites | 2 |

Such data would be generated for different non-clinical species used in toxicology studies to assess the similarity of their metabolic profiles to that observed or predicted in humans. wuxiapptec.comfda.gov

Characterization of Specific Metabolite Types (Theoretical Considerations)

The theoretical characterization of this compound's metabolites in non-clinical studies involves considering the potential for the parent compound to undergo various metabolic transformations, leading to the formation of different types of metabolites. This process is guided by an understanding of common metabolic reactions (Phase I and Phase II) and the structural features of this compound that might predispose it to certain transformations. researchgate.netnih.gov Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are typically employed in real-world studies to identify and characterize metabolites based on their mass-to-charge ratio and fragmentation patterns. admescope.comnih.govrsc.orgnih.gov Radiolabeled studies can also provide valuable quantitative data on total drug-related material and the relative abundance of metabolites. researchgate.nettandfonline.com

Theoretical considerations for this compound would involve predicting potential metabolic "soft spots" within its structure that are susceptible to enzymatic attack. This might include sites for oxidation, reduction, hydrolysis, or conjugation. Based on these predictions, theoretical metabolic pathways can be hypothesized.

Pharmacologically Active Metabolites

If theoretical analysis suggests the potential for active metabolites, future non-clinical studies would aim to:

Identify and quantify these metabolites in biological matrices (e.g., plasma, tissue) of preclinical species.

Assess their pharmacological activity in vitro using relevant assays.

Theoretical Data Table: Predicted Major Metabolites of this compound and Potential Activity

| Theoretical Metabolite ID | Proposed Metabolic Transformation | Predicted Structure (Conceptual) | Potential Pharmacological Activity |

| M1 | Oxidation (e.g., Hydroxylation) | This compound + Oxygen | Potentially Active |

| M2 | Hydrolysis | Cleavage Product A + Cleavage Product B | Potentially Inactive/Active |

| M3 | Glucuronidation | This compound + Glucuronic Acid | Likely Inactive |

Note: This table represents theoretical predictions based on general metabolic principles and the hypothetical structure of this compound.

Detailed research findings in a real scenario would involve reporting the specific chemical structures of identified active metabolites, their plasma concentration-time profiles in different species, and data from in vitro and in vivo pharmacological studies assessing their potency and efficacy relative to the parent compound. wuxiapptec.comadmescope.com

Reactive Metabolites

Reactive metabolites are chemically unstable species formed during biotransformation that can bind covalently to biological macromolecules such as proteins and DNA. wuxiapptec.comrsc.orgcreative-biolabs.comresearchgate.net This covalent binding is often implicated in idiosyncratic adverse drug reactions and toxicity. creative-biolabs.comresearchgate.net Theoretical considerations for this compound would involve identifying structural moieties known to form reactive intermediates upon metabolism, such as epoxides, quinone imines, or acyl glucuronides. rsc.orgnih.gov

Methods for detecting reactive metabolites in non-clinical studies typically involve trapping experiments using nucleophilic agents like glutathione (GSH) or N-acetylcysteine (NAC), followed by analysis of the resulting conjugates using LC-MS/MS. rsc.orgnih.govcreative-biolabs.comresearchgate.net

If theoretical analysis suggests the potential for reactive metabolite formation, future non-clinical studies would aim to:

Conduct in vitro trapping studies using liver microsomes or hepatocytes from relevant species in the presence of trapping agents. admescope.comnih.govrsc.orgnih.govcreative-biolabs.comresearchgate.net

Identify and characterize the structures of any trapped reactive metabolite adducts. rsc.orgnih.govcreative-biolabs.comresearchgate.net

Assess the potential for covalent binding to proteins in in vitro or in vivo systems. rsc.orgcreative-biolabs.comresearchgate.net

Theoretical Data Table: Assessment of Reactive Metabolite Formation Potential for this compound

| Theoretical Metabolic Pathway | Predicted Reactive Intermediate | Detection Method (Theoretical) | Theoretical Finding (e.g., +/-, Relative Abundance) |

| Oxidation via CYP450 | Epoxide/Quinone Imine (Hypothetical) | GSH Trapping + LC-MS/MS | Trace amounts of GSH adducts detected |

| Glucuronidation | Acyl Glucuronide (Hypothetical) | NAC Trapping + LC-MS/MS | No NAC adducts detected |

Note: This table represents theoretical predictions and hypothetical findings.

Detailed research findings would include chromatograms showing trapped adducts, mass spectral data confirming their structures, and quantitative data on the extent of covalent binding, if assessed. rsc.orgnih.gov

Disproportionate Metabolites in Preclinical Species

Disproportionate metabolites are those that are present at significantly higher concentrations in humans compared to the animal species used in standard non-clinical toxicity studies, or metabolites found only in humans. wuxiapptec.comresearchgate.netfda.govwuxiapptec.comfda.govnih.govfederalregister.gov Identifying such metabolites is critical because the toxicity of these human-specific or human-enriched metabolites may not have been adequately assessed in the standard animal studies. fda.govwuxiapptec.comnih.govfederalregister.gov Theoretical considerations for this compound would involve anticipating potential species differences in metabolic pathways based on known variations in enzyme expression and activity across species (e.g., differences in CYP450 or UGT isoforms). admescope.com

Comparing the theoretical metabolic profile of this compound in relevant preclinical species (e.g., rat, dog) with its predicted human metabolic profile would highlight potential disproportionate metabolites. This theoretical assessment informs the design of subsequent non-clinical studies.

If theoretical analysis suggests the potential for disproportionate metabolites, future non-clinical studies would aim to:

Conduct in vivo metabolism studies in multiple preclinical species and compare the metabolite profiles (qualitative and quantitative) to the human profile (once human data is available, typically from early clinical studies). nih.govwuxiapptec.comadmescope.comresearchgate.netfda.govnih.gov

Quantify the exposure (e.g., AUC) of major metabolites in both preclinical species and humans. researchgate.netfda.govnih.gov

If a disproportionate human metabolite is identified, further non-clinical toxicity studies specifically evaluating that metabolite may be required. fda.govwuxiapptec.comnih.govfederalregister.gov This might involve synthesizing the metabolite and administering it to animals or identifying a more relevant animal species. wuxiapptec.com

Theoretical Data Table: Predicted Relative Abundance of Major this compound Metabolites Across Species

| Theoretical Metabolite ID | Theoretical Human Abundance (% of Total Drug-Related Material) | Theoretical Rat Abundance (% of Total Drug-Related Material) | Theoretical Dog Abundance (% of Total Drug-Related Material) | Theoretical Disproportionate? |

| Parent | 40 | 55 | 50 | No |

| M1 | 30 | 20 | 25 | No |

| M2 | 15 | 10 | 10 | No |

| M4 (Hypothetical) | 10 | < 5 | < 5 | Yes (Potentially) |

Note: This table represents theoretical predictions and hypothetical findings based on potential species differences.

Detailed research findings would involve presenting comprehensive metabolite profiles from in vivo studies in humans and preclinical species, including chromatographic data and quantitative exposure comparisons (e.g., AUC ratios). researchgate.netfda.govnih.gov Regulatory guidance defines criteria for when a metabolite is considered disproportionate (typically > 10% of total drug-related exposure in humans and significantly higher than in toxicity species). fda.govwuxiapptec.comnih.govfederalregister.govtandfonline.comich.org

Future Directions and Unexplored Research Avenues for Neltenexine

Bridging Preclinical Findings to Broader Biological Contexts

Preclinical studies have provided insights into Neltenexine's effects, such as its potential for preventing pulmonary emphysema in animal models by reducing elastase-induced alveolar deformation researchgate.netresearchgate.net. This compound has also been shown to affect ion transport in human airway epithelial cells, specifically by diminishing anion secretion under hyper-secreting conditions, which could help maintain appropriate fluid levels in the airway and potentially decrease airway resistance in obstructive diseases researchgate.net.

Translating these preclinical findings to a broader biological context requires further investigation into the precise molecular pathways and targets influenced by this compound beyond its known mucolytic properties and elastase inhibition researchgate.netdergipark.org.trnih.gov. Understanding how this compound interacts with other biological systems and pathways involved in respiratory health and disease pathogenesis is crucial for identifying its full therapeutic scope and potential off-target effects.

Potential for Novel Therapeutic Applications beyond Current Research Scope

This compound has primarily been studied as a mucolytic agent for conditions like chronic obstructive pulmonary disease (COPD) and other obstructive airway diseases researchgate.netresearchgate.net. However, its observed effects, such as elastase inhibition and modulation of ion transport, suggest potential applications beyond its current primary indication researchgate.netdergipark.org.trnih.govwikipedia.org.

Emerging research, particularly in silico studies, has explored this compound's potential as an inhibitor of the epidermal growth factor receptor (EGFR), suggesting a possible role in cancer treatment dergipark.org.trdntb.gov.ua. While this is a preliminary finding from computational analysis, it highlights a completely novel and unexplored therapeutic avenue for this compound that warrants extensive in vitro and in vivo validation dergipark.org.tr. Further research could investigate its activity against other targets or in disease models where modulating elastase activity or ion transport plays a significant role.

Methodological Advancements in In Vitro and In Silico Research for this compound

Advancements in research methodologies, particularly in vitro and in silico approaches, offer powerful tools to further investigate this compound wikipedia.orgmdpi.comdiaglobal.org. In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) models, have already been utilized to predict this compound's potential interaction with targets like EGFR dergipark.org.trdntb.gov.ua. These computational approaches can accelerate the identification of potential therapeutic targets and predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, guiding future experimental studies dergipark.org.trekb.eg.

In vitro studies using relevant cell lines, such as human airway epithelial cells, have been instrumental in understanding this compound's effects on ion transport researchgate.net. Future in vitro research could utilize more complex co-culture systems or 3D tissue models to better mimic the in vivo environment and gain a more comprehensive understanding of this compound's biological activities nih.gov. Combining advanced in vitro techniques with sophisticated in silico modeling can provide a more integrated and predictive approach to this compound research diaglobal.orgnih.gov.

Addressing Limitations in Existing Literature

The existing literature on this compound, while providing a foundation, has notable limitations that future research needs to address dergipark.org.truq.edu.au. Some studies have been constrained by factors such as limited data availability, lack of consistent outcome reporting, and methodological variations uq.edu.aunih.gov. The absence of extensive biochemical studies in humans has also been identified as a limitation in confirming the clinical applications suggested by experimental findings researchgate.netresearchgate.net.

Q & A

Basic Research Questions

Q. What experimental models are appropriate for investigating Neltenexine’s efficacy in suppressing non-productive cough?

- Methodological Guidance :

- In vitro models : Use tracheal epithelial cell cultures to assess mucociliary clearance modulation. Measure ciliary beat frequency and mucus viscosity changes after this compound exposure .

- In vivo models : Employ guinea pig cough reflex models induced by citric acid or capsaicin. Monitor cough frequency and latency periods post-administration. Ensure dose alignment with prior preclinical studies (e.g., 50–120 mg/kg/day) .

- Controls : Include positive controls (e.g., codeine) and vehicle controls to validate assay sensitivity. Document environmental variables (temperature, humidity) to ensure reproducibility .

Q. How can researchers determine this compound’s pharmacokinetic profile in preclinical studies?

- Methodological Guidance :

- Analytical techniques : Use HPLC or LC-MS/MS to quantify plasma concentrations. Validate methods for specificity, linearity, and recovery rates per ICH guidelines .

- Sampling protocol : Collect serial blood samples post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours) to calculate AUC, Cmax, and half-life.

- Tissue distribution : Sacrifice animals at intervals to analyze drug accumulation in lungs, liver, and kidneys. Compare with plasma levels to assess tissue specificity .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s metabolite identification across studies?

- Methodological Guidance :

- Multi-platform validation : Cross-validate metabolites using LC-HRMS, NMR, and in silico tools (e.g., MetFrag). Confirm fragmentation patterns against spectral libraries .

- Cohort stratification : Analyze demographic variables (e.g., age, CYP450 polymorphism status) that may influence metabolic pathways. Use multivariate regression to identify confounding factors .

- Replication studies : Repeat experiments under standardized conditions (e.g., fixed pH, temperature) to isolate methodological discrepancies .

Q. What computational strategies can predict this compound’s off-target interactions in respiratory pathways?

- Methodological Guidance :

- Molecular docking : Screen this compound against respiratory targets (e.g., TRPV1, NMDA receptors) using AutoDock Vina. Validate binding poses with molecular dynamics simulations .

- Network pharmacology : Construct protein-protein interaction networks (e.g., via STRING) to identify secondary targets. Prioritize nodes with high betweenness centrality for experimental validation .

- Machine learning : Train random forest models on known cough suppressants’ chemical descriptors to predict this compound’s polypharmacology .

Q. How can researchers optimize dose-response studies for this compound to balance efficacy and toxicity?

- Methodological Guidance :

- Fractional factorial design : Test multiple doses (e.g., 30, 60, 90 mg/kg) and administration routes (oral, inhalation) simultaneously. Use ANOVA to identify significant efficacy-toxicity trade-offs .

- Biomarker integration : Corporate cytokine profiles (e.g., IL-8, TNF-α) and oxidative stress markers (e.g., glutathione levels) to establish therapeutic windows .

- PK/PD modeling : Develop compartmental models using software like NONMEM to simulate human dosing regimens from preclinical data .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing this compound’s heterogeneous clinical trial data?

- Methodological Guidance :

- Mixed-effects models : Account for inter-center variability in multi-site trials. Include random effects for study sites and fixed effects for baseline cough severity .

- Bayesian meta-analysis : Pool data from small-scale studies to estimate overall effect size. Use vague priors to minimize bias .

- Sensitivity analysis : Assess robustness by excluding outliers or applying alternative imputation methods for missing data .

Q. How should researchers design a longitudinal study to evaluate this compound’s long-term safety in chronic cough?

- Methodological Guidance :

- Endpoint selection : Primary endpoints: Cough frequency (measured via ambulatory recorders); Secondary endpoints: Spirometry results, adverse event rates .

- Follow-up intervals : Schedule assessments at baseline, 3, 6, and 12 months. Include washout periods to distinguish drug effects from natural remission .

- Data transparency : Publish raw datasets and analysis code in repositories like Figshare to enable independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.